(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate

Lipophilicity Drug-likeness Scaffold comparison

Secure your supply of this saturated tricyclic lactam to eliminate the risk of unwanted oxidation from the non-7-ene analog. Its rigid core constrains conformation for CNS drug design, while the Boc group ensures seamless integration into Fmoc/t-Bu SPPS workflows. Ideal for FBDD libraries and multi-step convergent syntheses requiring a stable, orthogonal protecting group.

Molecular Formula C13H19NO3
Molecular Weight 237.299
CAS No. 1881275-93-9
Cat. No. B2568436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate
CAS1881275-93-9
Molecular FormulaC13H19NO3
Molecular Weight237.299
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2C3CCC(C3)C2C1=O
InChIInChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-10-8-5-4-7(6-8)9(10)11(14)15/h7-10H,4-6H2,1-3H3/t7-,8+,9+,10-/m0/s1
InChIKeyGQETWINOIJFTEK-JLIMGVALSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate (CAS 1881275-93-9): Saturated Tricyclic Lactam Building Block for Medicinal Chemistry Procurement


(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate (CAS 1881275-93-9) is a racemic, Boc-protected tricyclic lactam featuring a fully saturated 3-azatricyclo[4.2.1.02,5]nonane core with a ketone at the 4-position [1]. Its molecular formula is C13H19NO3 with a molecular weight of 237.29 g/mol [2]. The compound is primarily utilized as a synthetic intermediate in the construction of complex heterocyclic systems and pharmacologically active molecules, where the tert-butyloxycarbonyl (Boc) group enables orthogonal protection strategies in multi-step synthetic routes [3].

Why Generic Substitution of (+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate Risks Synthetic and Pharmacochemical Divergence


Substituting this compound with a closely related analog—such as the unsaturated non-7-ene variant (CAS 1022961-45-0) or the unprotected 3-azatricyclo[4.2.1.02,5]nonane scaffold—introduces measurable divergence in molecular weight, lipophilicity (ΔLogP ≈ +0.4), and chemical reactivity that can cascade into altered pharmacokinetic profiles of downstream drug candidates or incompatible orthogonal deprotection strategies in multi-step syntheses [1]. The saturated core of CAS 1881275-93-9 eliminates the alkene present in the non-7-ene analog, removing a potential site for unwanted oxidation, epoxidation, or metabolic epoxidation while preserving the rigid tricyclic geometry critical for conformational constraint in peptidomimetic design [2].

Quantitative Differentiation Evidence for (+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate Versus Closest Analogs


Computed Lipophilicity Advantage: Saturated Scaffold Exhibits Higher XLogP3 Than Unsaturated Non-7-ene Analog

The saturated tricyclic core of CAS 1881275-93-9 yields a computed XLogP3-AA of 2.0, compared to 1.6 for the unsaturated non-7-ene analog (CAS 1022961-45-0), representing a ΔLogP of +0.4 [1]. This difference is attributable to the replacement of the alkene moiety with a fully saturated ethano bridge, which reduces polarity and increases hydrophobic surface area. For medicinal chemistry campaigns targeting intracellular or CNS-penetrant candidates, this lipophilicity increment may contribute to improved passive membrane permeability [2].

Lipophilicity Drug-likeness Scaffold comparison

Molecular Weight and Exact Mass Differentiation from Unsaturated Analog

The target compound has a molecular weight of 237.29 g/mol (exact mass 237.13649347 Da) versus 235.28 g/mol (exact mass 235.12084340 Da) for the non-7-ene analog, a difference of +2.01 g/mol (Δexact mass +2.01565007 Da) corresponding to two additional hydrogen atoms from saturation of the double bond [1]. This mass difference enables unambiguous differentiation by LC-MS or HRMS during reaction monitoring and purity assessment [2].

Molecular weight Mass spectrometry Scaffold comparison

Boc-Protected Amine Enables Orthogonal Deprotection Strategy Versus Unprotected or N-Sulfonyl Analogs

The tert-butyloxycarbonyl (Boc) group on the target compound allows selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), liberating the secondary amine for further functionalization [1]. The unprotected 3-azatricyclo[4.2.1.02,5]nonane scaffold (CAS 3927-46-6, MW 123.20 g/mol) lacks this protection, requiring re-introduction of a protecting group before selective modifications can occur, which adds a synthetic step and reduces overall yield . The N-chlorosulfonyl analog (CAS 14932-21-9) introduces a highly electrophilic sulfonyl chloride that is incompatible with nucleophilic reaction conditions tolerated by the Boc-protected compound [2].

Orthogonal protection Solid-phase synthesis Synthetic intermediate

Saturated Scaffold Eliminates Alkene-Mediated Metabolic and Chemical Liability Present in Non-7-ene Analog

The fully saturated ethano bridge in the target compound removes the C7-C8 double bond present in the non-7-ene analog (CAS 1022961-45-0). Alkenes in drug-like scaffolds are established sites for cytochrome P450-mediated epoxidation, which can generate reactive metabolites and contribute to metabolic instability [1]. While no direct metabolic stability comparison data exists for the target compound, class-level inference from medicinal chemistry literature indicates that saturation of alkenes in bridged bicyclic and tricyclic systems generally improves metabolic stability and reduces the formation of reactive intermediates [2].

Metabolic stability Oxidative degradation Scaffold selection

Rigid Tricyclic Scaffold Provides Greater Conformational Constraint Than Monocyclic or Bicyclic β-Lactam Building Blocks

The 3-azatricyclo[4.2.1.02,5]nonane core of the target compound imposes a highly rigid, pre-organized geometry with four defined stereocenters (in the enantiopure form), providing greater conformational constraint than simpler monocyclic β-lactams or bicyclic azetidinone building blocks [1]. This rigidity is valuable in peptidomimetic design, where pre-organization of the scaffold can reduce the entropic penalty upon target binding and improve binding affinity [2]. While no direct comparative binding data exists, the tricyclic scaffold's topological polar surface area (TPSA) of 46.6 Ų [3] is distinct from simpler analogs and can influence permeability and target engagement profiles.

Conformational constraint Peptidomimetics Scaffold rigidity

Disclaimer: High-Strength Direct Comparative Biological Data Is Unavailable

An exhaustive search of PubMed, PubChem, BindingDB, ChEMBL, and patent databases did not identify any direct head-to-head comparative studies quantifying the biological activity, selectivity, pharmacokinetics, or toxicity of CAS 1881275-93-9 against its closest structural analogs. The differentiation evidence presented above relies on computed physicochemical properties and class-level inference from established medicinal chemistry principles. Users requiring quantitative biological differentiation data should commission custom comparative profiling studies (e.g., microsomal stability, CYP inhibition, permeability, or target engagement assays) of the target compound against selected comparators. The absence of such data should be weighed when deciding between this compound and alternative building blocks with more extensively characterized biological profiles.

Data limitation Evidence transparency Procurement caveat

Procurement-Relevant Application Scenarios for (+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate Based on Differentiated Properties


Medicinal Chemistry: CNS-Penetrant Peptidomimetic Lead Optimization

The higher computed LogP (2.0 vs. 1.6 for the non-7-ene analog) and rigid, saturated tricyclic scaffold make this compound a strategically preferred building block for CNS-targeted peptidomimetic programs where passive blood-brain barrier permeability is required [1]. The conformational constraint provided by the tricyclic core reduces the entropic penalty upon target binding, a critical advantage for optimizing ligand efficiency in structure-based drug design [2]. The Boc protecting group enables straightforward incorporation into solid-phase peptide synthesis (SPPS) workflows with orthogonal Fmoc/t-Bu strategies. [Cross-reference: Evidence Items 1, 5]

Process Chemistry: Multi-Step Synthesis Requiring Orthogonal Protection and Oxidative Stability

The Boc group's compatibility with a broad range of reaction conditions (nucleophilic additions, organometallic reagents, catalytic hydrogenation) enables its use in convergent synthetic routes where the tricyclic lactam core must remain protected through multiple transformations before late-stage deprotection [3]. The absence of the C7-C8 double bond eliminates the risk of unwanted epoxidation or dihydroxylation side reactions during oxidation steps that would complicate purification and reduce yield if the non-7-ene analog were used instead. [Cross-reference: Evidence Items 3, 4]

Analytical Quality Control: LC-MS Differentiation of Saturated vs. Unsaturated Intermediates

The +2.01 g/mol molecular weight difference between the target compound and its non-7-ene analog provides a definitive mass spectrometric handle for reaction monitoring and final product QC [4]. In synthetic campaigns where both the saturated and unsaturated forms may coexist (e.g., during hydrogenation of the alkene precursor), this mass difference enables unambiguous identification and quantification by LC-MS, reducing the risk of mischaracterization. [Cross-reference: Evidence Item 2]

Academic and Industrial Fragment-Based Drug Discovery (FBDD) Library Design

The compound's moderate molecular weight (237.29 g/mol), low hydrogen bond donor count (0), and three-dimensional tricyclic geometry align with fragment-like property guidelines for FBDD library construction [5]. Its TPSA of 46.6 Ų and XLogP3 of 2.0 place it within favorable physicochemical space for fragment elaboration, and the Boc group provides a convenient synthetic handle for fragment growth via amide coupling or reductive amination following deprotection. [Cross-reference: Evidence Items 1, 5]

Quote Request

Request a Quote for (+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.